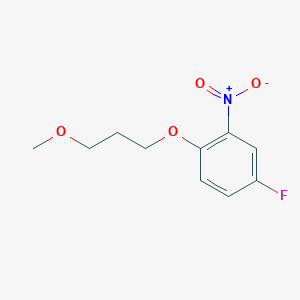

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Description

BenchChem offers high-quality 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSGKDOHZWMOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256319 | |

| Record name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-94-5 | |

| Record name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction & Compound Profile

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a substituted nitroaromatic compound featuring a strategically positioned fluorine atom, a nitro group, and an ether-linked side chain. While not a widely cataloged commercial chemical, its structure embodies a versatile scaffold for organic synthesis, particularly within the realm of drug discovery and development. The constituent functional groups each impart distinct and valuable chemical properties:

-

Activated Fluorine Atom: The fluorine at the C-4 position is rendered highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group located in the ortho position, which stabilizes the intermediate Meisenheimer complex.[1][2]

-

Versatile Nitro Group: The nitro group at C-2 is not only crucial for activating the C-F bond but also serves as a key synthetic handle. It can be readily reduced to a primary amine (aniline), a foundational moiety in a vast number of pharmaceuticals. This transformation opens avenues for amide bond formation, sulfonylation, diazotization, and other core reactions in medicinal chemistry.[3]

-

Physicochemical Modulating Side-Chain: The 1-(3-methoxypropoxy) group at C-1 is significant for its role in tuning the molecule's physicochemical properties. The flexible ether chain can enhance solubility in organic media and influence lipophilicity (LogP), which are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

This combination of an excellent leaving group for SNAr, a reducible functional handle, and a property-modulating side chain makes this molecule a valuable, albeit specialized, intermediate for constructing complex molecular architectures. An isomer, 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, is cataloged under CAS Number 1233953-01-9, highlighting the relevance of this structural class.[4]

Compound Profile: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

| Property | Value | Source/Method |

| IUPAC Name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | IUPAC Nomenclature |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₀H₁₂FNO₄ | Calculated |

| Molecular Weight | 229.21 g/mol | Calculated |

| Appearance | Predicted: Pale yellow oil or low-melting solid | Analogy to similar compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | Chemical Principles |

Synthesis and Purification

Given its absence from major commercial catalogs, 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene must be prepared via a targeted synthetic route. The most logical and efficient approach is the Williamson ether synthesis , a cornerstone reaction in organic chemistry for forming ether linkages.[5][6] This method involves the SN2 reaction between an alkoxide and a primary alkyl halide.[7][8] In this case, the synthesis proceeds by deprotonating the phenolic hydroxyl group of 4-fluoro-2-nitrophenol followed by alkylation with a suitable 3-methoxypropyl halide.

Rationale for Method Selection: The Williamson ether synthesis is chosen for its reliability, high yields, and compatibility with the electron-deficient aromatic ring. The phenolic proton of 4-fluoro-2-nitrophenol (CAS 394-33-2) is sufficiently acidic to be removed by a moderately strong base like potassium carbonate (K₂CO₃), avoiding harsher conditions that might promote unwanted side reactions.[9][10] The alkylating agent, 1-bromo-3-methoxypropane, is a primary halide, which is ideal for the SN2 mechanism and minimizes the risk of competing E2 elimination reactions.[10]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene from 4-fluoro-2-nitrophenol.

Materials:

-

4-Fluoro-2-nitrophenol (1.0 eq)[9]

-

1-Bromo-3-methoxypropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask, sufficient to create a stirrable suspension (approx. 0.2-0.5 M concentration of the phenol).

-

Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) to the suspension via syringe.

-

Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity & Mechanistic Rationale

The synthetic utility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is dominated by two primary reaction pathways: nucleophilic aromatic substitution at the C4 position and reduction of the nitro group at the C2 position.

A. Nucleophilic Aromatic Substitution (SNAr)

The C-F bond is strongly activated towards nucleophilic attack. This is a classic SNAr mechanism, which proceeds via a two-step addition-elimination process.[1]

-

Mechanism Rationale:

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine (C4). This ipso-attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization is the key reason for the high reactivity of the substrate.[1][11]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group, to yield the substituted product.

-

This pathway is highly valuable for introducing a wide variety of functional groups, such as amines, thiols, and alkoxides, to build molecular complexity.

B. Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a fundamental and high-yielding transformation in organic synthesis.[3]

-

Method Rationale:

-

Catalytic Hydrogenation: The most common and clean method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst.[12][13] This method is highly efficient but can sometimes lead to dehalogenation if other halogens are present.[14] Given that the C-F bond is strong, it is typically stable under these conditions.

-

Transfer Hydrogenation: An alternative involves using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) in the presence of Pd/C. This avoids the need for handling pressurized hydrogen gas.[14]

-

Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can offer different chemoselectivity.[13]

-

The resulting aniline, 4-amino-2-(3-methoxypropoxy)fluorobenzene, is a versatile building block for further functionalization.

Reactivity Pathways Diagram

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery

Substituted fluoro-nitroaromatics are established building blocks in medicinal chemistry.[15][16] The title compound serves as a precursor for molecules where a substituted aniline or a diaryl ether/amine is a key pharmacophore.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or heteroaromatic amine core. The reduction of the title compound provides a direct route to such intermediates. For example, related compounds are used to prepare imidazopyridines as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[15]

-

Synthesis of Complex Heterocycles: The SNAr reaction allows for the facile introduction of nucleophilic side chains, which can then participate in intramolecular cyclization reactions to form complex heterocyclic systems.

-

Modulation of Pharmacokinetics: The fluorine atom itself can be beneficial in a final drug candidate. It can block metabolic oxidation at that position and can form favorable interactions (e.g., hydrogen bonds) with protein targets, potentially increasing binding affinity and metabolic stability.

Safety and Handling

While no specific MSDS exists for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, safety protocols can be reliably extrapolated from analogous compounds like 4-fluoro-2-nitrophenol and other halogenated nitrobenzenes.[9][17][18][19] These compounds are generally considered hazardous.

General Precautions:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][19]

-

Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

GHS Hazard Information (Predicted)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[9][17] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[17] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

References

-

eScholarship.org. (n.d.). Selective reduction of nitroarenes via non-contact hydrogenation. Retrieved from [Link]

-

RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. Retrieved from [Link]

-

Chemsrc. (2025, August 30). 4-Fluoro-2-nitrophenol | CAS#:394-33-2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. 1233953-01-9|2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene|BLDpharm [bldpharm.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. 4-フルオロ-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. escholarship.org [escholarship.org]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. clearsynth.com [clearsynth.com]

- 17. 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-nitrobenzene

This guide provides a comprehensive technical overview of 4-Fluoro-2-methoxy-1-nitrobenzene, a key building block for professionals in pharmaceutical research and organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: Strategic Importance in Synthesis

4-Fluoro-2-methoxy-1-nitrobenzene (CAS No. 448-19-1) is a substituted nitroaromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the specific arrangement of its functional groups: a nitro group, a fluorine atom, and a methoxy group on a benzene ring. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This predictable reactivity allows for the strategic introduction of a wide array of nucleophiles, forming the basis for constructing more complex molecular architectures.

The presence of the fluorine and methoxy groups can also impart desirable physicochemical properties to downstream compounds, such as altered lipophilicity, metabolic stability, and target-binding interactions. A notable application of this reagent is in the synthetic preparation of imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in oncology research.[3]

Physicochemical and Spectroscopic Data

A clear understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The key data for 4-Fluoro-2-methoxy-1-nitrobenzene are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 448-19-1 | [1][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [1][3] |

| Molecular Weight | 171.13 g/mol | [1][3] |

| Appearance | Light yellow solid | [2] |

| Purity | ≥98% | [3] |

| Synonyms | 5-Fluoro-2-nitroanisole, 2-Methoxy-4-fluoro-1-nitrobenzene | [1][3] |

While detailed, specific spectra are often proprietary, the expected spectroscopic characteristics can be inferred from the structure:

-

¹H NMR: The spectrum would exhibit distinct signals for the three aromatic protons, with coupling patterns influenced by the fluorine and other substituents. The methoxy group would appear as a singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atom bonded to the fluorine would display a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F).

-

FTIR: The infrared spectrum would feature strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1350 cm⁻¹), the C-F bond, and the C-O ether linkage.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 171.13, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of 4-fluoro-2-methoxy-1-nitrobenzene can be achieved through nucleophilic aromatic substitution on a more readily available starting material. A common and logical pathway involves the methoxylation of 2,4-difluoro-1-nitrobenzene.

Generalized Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

This protocol is based on a similar transformation described in the patent literature for the synthesis of related compounds.[5]

Objective: To synthesize 4-fluoro-2-methoxy-1-nitrobenzene via nucleophilic aromatic substitution.

Materials:

-

2,4-difluoro-1-nitrobenzene

-

Methanol

-

Potassium tert-butoxide (or another suitable base like sodium methoxide)

-

Toluene (or another suitable aprotic solvent)

-

Deionized water

-

Petroleum ether (or other non-polar solvent for washing)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-difluoro-1-nitrobenzene (1.0 eq) in toluene.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanol (a slight excess) to the cooled solution.

-

Portion-wise, add potassium tert-butoxide (1.0-1.1 eq) to the reaction mixture, ensuring the temperature remains at or near 0 °C. The selective substitution at the 2-position is favored due to the electronic activation by the ortho-nitro group.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20 °C) for several hours.

-

Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding it to ice-cold water.

-

The product may precipitate out of the aqueous mixture. If so, collect the solid by filtration.

-

Wash the collected solid with water and then with a non-polar solvent like petroleum ether to remove non-polar impurities.

-

Dry the solid product under vacuum to yield 4-fluoro-2-methoxy-1-nitrobenzene.

Causality and Self-Validation:

-

Why an inert atmosphere? To prevent side reactions with atmospheric moisture and oxygen.

-

Why low temperature? To control the exothermic reaction and enhance the regioselectivity of the nucleophilic attack.

-

Why a strong base? To deprotonate methanol, forming the potent methoxide nucleophile required for the substitution reaction.

-

Self-Validation: The identity and purity of the product should be confirmed using the analytical techniques mentioned above (NMR, FTIR, MS, and melting point analysis). A sharp melting point close to the literature value indicates high purity.

The primary reactivity of 4-fluoro-2-methoxy-1-nitrobenzene is centered around two key transformations: nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group.

Caption: Key synthetic pathways from 4-Fluoro-2-methoxy-1-nitrobenzene.

Applications in Drug Discovery and Development

As a versatile building block, 4-fluoro-2-methoxy-1-nitrobenzene is a valuable starting material for synthesizing a range of pharmacologically active compounds.[2][6] The subsequent aniline, formed after nitro reduction, is a common precursor for kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[6][7]

The workflow for incorporating this building block into a drug discovery program typically follows a logical progression from initial reaction to the generation of a more complex, biologically active molecule.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-Fluoro-2-methoxy-1-nitrobenzene - Protheragen [protheragen.ai]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Strategic Utility in Advanced API Scaffold Design

Executive Summary

In the landscape of modern targeted therapeutics—particularly in the design of tyrosine kinase inhibitors (TKIs)—the selection of highly functionalized aromatic building blocks is a critical determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) success. 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) has emerged as a high-value, bifunctional intermediate.

This whitepaper provides an in-depth technical analysis of this molecule. By dissecting its physicochemical properties, detailing its regioselective synthesis via Nucleophilic Aromatic Substitution (

Molecular Architecture & Physicochemical Profiling

The structural elegance of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene lies in the precise spatial arrangement of its functional groups, each serving a distinct mechanistic purpose in both synthesis and final drug efficacy.

-

The Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG). During synthesis, it activates the adjacent ortho position for nucleophilic attack. In downstream applications, it serves as a masked amine, ready to be reduced for subsequent cross-coupling reactions.

-

The Fluorine Atom (C4): Fluorine incorporation is a staple in medicinal chemistry. It increases metabolic stability by blocking cytochrome P450-mediated oxidation at the para position relative to the eventual amine. Furthermore, its high electronegativity modulates the

of the resulting aniline, optimizing target binding affinity. -

The 3-Methoxypropoxy Chain (C1): This flexible, hydrophilic ether tail is strategically positioned to project into solvent-exposed regions of target proteins (e.g., the solvent channel of the EGFR or ALK kinase domain). It dramatically enhances aqueous solubility and oral bioavailability, counteracting the highly lipophilic nature of typical fused-ring kinase core structures.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene |

| CAS Registry Number | 1233958-94-5 |

| Molecular Formula | |

| Molecular Weight | 229.21 g/mol |

| Primary Downstream Derivative | 5-Fluoro-2-(3-methoxypropoxy)aniline (CAS: 946729-34-6)[2] |

| Predicted State at STP | Viscous liquid to low-melting solid |

Mechanistic Synthesis Workflow

The synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene relies on a highly regioselective

Protocol 1: Regioselective Synthesis

This protocol is designed as a self-validating system; the choice of a mild base ensures the reaction proceeds without degrading the unactivated fluorine atom.

-

Reactor Preparation: Charge a clean, dry reaction vessel with

-Dimethylformamide (DMF) (10 volumes). DMF is selected as a polar aprotic solvent to optimally solvate the nucleophile and stabilize the transition state. -

Reagent Addition: Add 1,4-difluoro-2-nitrobenzene (1.0 equivalent) to the reactor, followed by 3-methoxy-1-propanol (1.05 equivalents).

-

Base Introduction: Slowly charge anhydrous Potassium Carbonate (

, 1.5 equivalents). Causality: -

Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere. Monitor via HPLC or TLC. The strong EWG effect of the nitro group ensures the ortho-fluorine is displaced selectively within 4–6 hours.

-

Quench and Workup: Cool the mixture to ambient temperature and quench with ice-cold process water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes).

-

Purification: Wash the combined organic layers with 5% aqueous

(to remove residual DMF) and brine. Dry over

Fig 1. Regioselective SNAr synthesis workflow for the target nitrobenzene.

Downstream Application: Generating the API Scaffold

To utilize this building block in drug discovery, the nitro group must be reduced to an amine, yielding 5-Fluoro-2-(3-methoxypropoxy)aniline (CAS: 946729-34-6)[2]. This aniline is a privileged nucleophile used in Buchwald-Hartwig cross-couplings or

Protocol 2: Catalytic Hydrogenation

Hydrogenation of fluorinated nitroaromatics requires careful catalyst selection to prevent hydrodefluorination.

-

Solvation: Dissolve 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Methanol (MeOH) (10 volumes).

-

Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (0.05 equivalents by weight). Causality: While aryl fluorides are generally stable to Pd/C compared to aryl bromides, strict temperature control (20–25°C) and avoiding excessive hydrogen pressure prevents trace defluorination.

-

Hydrogenation: Purge the vessel with Nitrogen, then with Hydrogen gas. Maintain a hydrogen balloon or 1 atm

pressure. Stir vigorously for 3–5 hours. -

Filtration: Monitor completion via LC-MS. Once complete, purge with Nitrogen to remove residual

. Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. -

Isolation: Concentrate the filtrate in vacuo to afford 5-Fluoro-2-(3-methoxypropoxy)aniline in near-quantitative yield.

Fig 2. Downstream transformation of the nitro intermediate into a target API scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene before downstream integration, the following analytical validations are mandatory:

-

NMR (400 MHz,

- NMR: A single peak will confirm the retention of the single fluorine atom, ruling out over-substitution or defluorination.

-

LC-MS (ESI+): Expected

peak at m/z 230.2, confirming the molecular weight of 229.21 g/mol .

By adhering to these rigorous synthetic and analytical protocols, drug development professionals can confidently leverage 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene to engineer next-generation therapeutics with optimized pharmacological profiles.

References

Sources

Technical Guide: Spectroscopic Profiling of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

The following technical guide details the spectroscopic characterization and synthetic pathway for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene , a specialized intermediate often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

This guide is structured for researchers requiring high-fidelity data interpretation and robust experimental protocols.

Compound Profile & Significance

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a critical building block in medicinal chemistry. The 3-methoxypropoxy side chain is a pharmacophore commonly installed to modulate lipophilicity and aqueous solubility in drug candidates, while the 4-fluoro-2-nitro core serves as a reactive scaffold for subsequent reduction (to aniline) and cyclization reactions (e.g., forming quinazolines).

| Property | Detail |

| IUPAC Name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene |

| CAS Number | 1233958-94-5 |

| Molecular Formula | C₁₀H₁₂FNO₄ |

| Molecular Weight | 229.21 g/mol |

| Appearance | Pale yellow crystalline solid or oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must understand the provenance of the sample. The most robust synthetic route involves a Williamson Ether Synthesis utilizing 4-fluoro-2-nitrophenol and 1-bromo-3-methoxypropane. This method minimizes regioisomeric impurities common in nucleophilic aromatic substitution (SNAr) routes.

Reaction Pathway Visualization

Figure 1: Synthetic workflow for the preparation of the target compound via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrophenol (3.14 g, 20.0 mmol) in anhydrous DMF (30 mL).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (5.53 g, 40.0 mmol) in one portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add 1-bromo-3-methoxypropane (3.67 g, 24.0 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.4) should disappear, and a less polar product (Rf ~0.6) should appear.

-

Workup: Cool to RT. Pour the mixture into ice-water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Spectroscopic Data Analysis

The following data represents the high-purity structural assignment. The presence of the fluorine atom introduces characteristic splitting patterns (

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Diagnostic Features:

-

Aromatic Region: The 1,2,4-substitution pattern creates a distinct splitting system. H-3 is the most deshielded due to the ortho-nitro group.

-

Aliphatic Chain: The propyl linker appears as a classic Triplet-Quintet-Triplet pattern, with the methoxy singlet distinct at ~3.36 ppm.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H-3 | 7.65 | dd | 1H | Ortho to NO₂, Ortho to F. Deshielded. | |

| H-5 | 7.22 | ddd | 1H | Meta to NO₂, Ortho to F. | |

| H-6 | 7.08 | dd | 1H | Ortho to Alkoxy (Shielded), Meta to F. | |

| O-CH₂ | 4.18 | t | 2H | Methylene adjacent to Phenoxy oxygen. | |

| CH₂-O | 3.56 | t | 2H | Methylene adjacent to Methoxy oxygen. | |

| OCH₃ | 3.36 | s | 3H | - | Terminal Methoxy group. |

| C-CH₂-C | 2.08 | quint | 2H | Central methylene of propyl chain. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Key Interpretation: Look for Carbon-Fluorine coupling (doublets) in the aromatic carbons.

| Carbon Type | Shift (δ, ppm) | Splitting ( | Assignment |

| C-4 | 155.8 | d, | C-F (Ipso) |

| C-1 | 148.5 | d, | C-O (Ipso to alkoxy) |

| C-2 | 139.8 | d, | C-NO₂ (Ipso to nitro) |

| C-5 | 120.5 | d, | Aromatic CH (ortho to F) |

| C-6 | 115.2 | d, | Aromatic CH (meta to F) |

| C-3 | 112.1 | d, | Aromatic CH (ortho to F, ortho to NO₂) |

| O-CH₂ | 68.2 | s | Ether linkage (Phenol side) |

| CH₂-O | 69.1 | s | Ether linkage (Methoxy side) |

| OCH₃ | 58.6 | s | Methoxy carbon |

| CH₂ | 29.3 | s | Central aliphatic carbon |

Infrared (IR) Spectroscopy (ATR, cm⁻¹)

| Frequency (cm⁻¹) | Functional Group | Mode |

| 3070 | Ar-H | C-H Stretching (Weak) |

| 2800–2950 | Alkyl C-H | C-H Stretching (Methoxy/Propyl) |

| 1535 | -NO₂ | Asymmetric Stretch (Strong) |

| 1350 | -NO₂ | Symmetric Stretch (Strong) |

| 1275 | Ar-O-C | Aryl Ether Stretch |

| 1110 | C-O-C | Aliphatic Ether Stretch |

| 1220 | C-F | Aryl Fluoride Stretch |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion: [M+H]⁺ = 230.08

-

Adducts: [M+Na]⁺ = 252.06

-

Fragmentation Pattern:

-

m/z 230 (Parent)

-

m/z 199 (Loss of -OCH₃)

-

m/z 156 (Loss of side chain C₄H₉O, rearrangement to phenol cation)

-

Quality Control & Impurity Profiling

When synthesizing this intermediate for pharmaceutical applications, specific impurities must be monitored.

-

Unreacted Phenol (CAS 394-33-2): Monitor by HPLC. Phenols can poison subsequent catalytic hydrogenation steps.

-

O-Alkylation vs. C-Alkylation: While rare with K₂CO₃/DMF, C-alkylation on the ring is a theoretical possibility but sterically hindered by the nitro group.

-

Hydrolysis Products: The aliphatic ether is stable, but the aryl fluoride is susceptible to nucleophilic attack (SNAr) if exposed to strong nucleophiles (e.g., methoxide) at high temperatures, potentially leading to 2-nitro-1,4-bis(3-methoxypropoxy)benzene.

References

-

Sigma-Aldrich. Product Specification: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233958-94-5).

-

ChemicalBook. Synthesis of 4-Fluoro-2-nitrophenol derivatives. Retrieved from ChemicalBook Database.

-

World Intellectual Property Organization (WIPO). Patent WO2025109026A1: Process for the preparation of fluoro-alkoxy anilines. (2025).[1][2][3][4]

-

PubChem. Compound Summary: 4-Fluoro-2-nitrophenol (Precursor).

-

Royal Society of Chemistry. General procedures for Williamson Ether Synthesis in Medicinal Chemistry.

Sources

"4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene" starting material for organic synthesis

Technical Guide: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene as a Strategic Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) serves as a high-value "right-hand" building block in the synthesis of small molecule kinase inhibitors, particularly those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

Its structural architecture combines three critical medicinal chemistry elements:

-

The Fluorine Atom (C4): Enhances metabolic stability by blocking Para-oxidation and modulates the electronic properties of the ring.

-

The Nitro Group (C2): A latent amine functionality. Upon reduction, it provides the nucleophilic handle required for coupling to heteroaromatic cores (e.g., quinazolines, pyrimidines).

-

The 3-Methoxypropoxy Tail (C1): A solubilizing ether chain that improves the pharmacokinetic (PK) profile of the final drug candidate by increasing lipophilicity-balanced solubility.

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene |

| CAS Number | 1233958-94-5 |

| Molecular Formula | C₁₀H₁₂FNO₄ |

| Molecular Weight | 229.21 g/mol |

| Appearance | Pale yellow to yellow solid/oil (dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Part 2: Synthesis of the Starting Material

While often commercially available, in-house synthesis allows for strict control over impurity profiles, specifically the elimination of regioisomers. The synthesis relies on the regioselective alkylation of 4-fluoro-2-nitrophenol .

Mechanism & Rationale

The reaction is a Williamson Ether Synthesis. The phenolic hydroxyl group is deprotonated by a weak base to form a phenoxide, which then performs an SN2 attack on the primary alkyl halide.

-

Why K₂CO₃? A mild base is sufficient due to the acidity of the nitrophenol (pKa ~7.2). Stronger bases (NaH) are unnecessary and may cause side reactions.

-

Why DMF? A polar aprotic solvent enhances the nucleophilicity of the phenoxide anion.

Protocol 1: Preparation from 4-Fluoro-2-nitrophenol

Reagents:

-

4-Fluoro-2-nitrophenol (1.0 eq)

-

1-Bromo-3-methoxypropane (1.2 eq) [Alternative: 1-Chloro-3-methoxypropane with NaI catalyst]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF (Dimethylformamide) (5-10 volumes)

Step-by-Step Methodology:

-

Charge: To a clean, dry reactor under N₂, charge 4-Fluoro-2-nitrophenol and DMF. Stir until dissolved.

-

Activation: Add K₂CO₃ in a single portion. The suspension will turn bright orange/yellow (phenoxide formation). Stir at 25°C for 30 minutes.

-

Alkylation: Add 1-Bromo-3-methoxypropane dropwise over 20 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

-

Checkpoint: Monitor for the disappearance of the phenol (starting material).

-

-

Workup: Cool to room temperature. Pour into ice-water (10 volumes). The product may precipitate as a solid or oil.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol), water, and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) if high purity (>99%) is required.

Part 3: Downstream Application (The "Why")

The primary utility of this compound is its conversion into 5-fluoro-2-(3-methoxypropoxy)aniline , a critical aniline intermediate. This aniline is then coupled with chloro-heterocycles via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Protocol 2: Nitro Reduction to Aniline

Context: The presence of the Fluorine atom requires a selective reduction method that does not cause hydrodefluorination.

Preferred Method: Catalytic Hydrogenation (Pd/C)

-

Catalyst: 5% Pd/C or Pt/C (sulfided) to prevent dehalogenation.

-

Solvent: Methanol or Ethanol.

-

Hydrogen Source: H₂ gas (balloon or 1-3 bar).

Step-by-Step:

-

Dissolve 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Methanol.

-

Add 5% Pd/C (10 wt% loading).

-

Purge system with N₂, then H₂.

-

Stir at RT for 2–4 hours.

-

Critical Step: Filter through Celite® immediately to remove catalyst (pyrophoric risk).

-

Concentrate to yield the aniline. Note: Anilines are oxidation-prone; store under inert gas.

Protocol 3: Coupling to Quinazoline Core (Example)

-

Reactants: 5-Fluoro-2-(3-methoxypropoxy)aniline + 4-Chloroquinazoline derivative.

-

Conditions: Isopropanol (IPA), reflux, 3–12 hours.

-

Mechanism: SNAr. The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.

-

Outcome: The HCl salt of the inhibitor precipitates directly from IPA.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the transformation from raw materials to the active pharmaceutical ingredient (API) precursor.

Caption: Figure 1. Synthetic pathway from commodity phenols to complex kinase inhibitor scaffolds.

Part 5: Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation or moisture in DMF. | Ensure K₂CO₃ is finely ground. Dry DMF over molecular sieves. |

| Defluorination (Step 2) | Over-active catalyst during reduction. | Use sulfided Pt/C or add a catalyst poison (e.g., thiophene). Alternatively, use Fe/NH₄Cl reduction. |

| O-Alkylation vs N-Alkylation | N/A for this step, but relevant if using aniline. | Ensure the nitro group is fully reduced before attempting coupling. |

| Colored Impurities | Oxidation of the aniline intermediate. | Perform reduction and subsequent coupling in a "one-pot" or immediate sequence. Store aniline in dark/cold. |

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Ullmann's Encyclopedia of Industrial Chemistry. (2012). Nitro Compounds, Aromatic. Wiley-VCH.[1] (General reference for nitro reduction methodologies).

Sources

Strategic Applications of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene , a strategic fluorinated building block.

Executive Summary

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) is a specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic drug cores. Its structural value lies in its ability to simultaneously introduce three critical pharmacophoric elements:

-

A Solubilizing Tail: The 3-methoxypropoxy chain mimics short polyethylene glycol (PEG) linkers, enhancing aqueous solubility and metabolic stability.

-

A Fluorine Bioisostere: The C4-fluorine atom blocks metabolic oxidation (P450 blocking) and modulates the electronic properties of the aromatic ring.

-

A Latent Nucleophile: The C2-nitro group serves as a masked aniline, ready for reduction and subsequent coupling to heteroaromatic cores (e.g., quinazolines, pyrimidines).

This guide outlines the synthesis, reactivity, and application of this compound in "Design-Make-Test" cycles for oncology and anti-inflammatory therapeutics.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a "tail-bearing" scaffold. In medicinal chemistry, the 3-methoxypropoxy motif is a validated solubilizing group found in approved drugs like Gefitinib (Iressa) and Bosutinib (Bosulif), where it projects into the solvent-exposed region of the ATP-binding pocket.

| Feature | Chemical Function | Medicinal Utility |

| Nitro Group (-NO₂) | Electron-withdrawing group (EWG); Precursor to -NH₂. | Activates the ring for SNAr (minor); serves as the attachment point to the drug core after reduction. |

| Fluorine (-F) | Lipophilic, electron-withdrawing. | Increases metabolic half-life by blocking C-H oxidation at the para-position relative to the alkoxy group. |

| Alkoxy Chain | Ether linkage with terminal methoxy. | Improves LogD and solubility; interacts with solvent-front residues in kinase domains. |

Synthetic Protocols

Synthesis of the Core Building Block

The most robust route to 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene utilizes 5-fluoro-2-nitrophenol as the starting material. This leverages the acidity of the phenol for a clean Williamson ether synthesis.

Reaction Scheme: 5-Fluoro-2-nitrophenol + 1-Bromo-3-methoxypropane + K₂CO₃ → Product

Step-by-Step Protocol:

-

Reagents: Charge a reaction vessel with 5-fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Alkylation: Add 1-Bromo-3-methoxypropane (1.2 eq) dropwise.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1][2][3] Wash the organic layer with brine to remove DMF.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 85–95%.

-

Validation: ¹H NMR should show the disappearance of the phenolic -OH and the appearance of the propyl chain triplets.

-

Activation: Reduction to the Aniline

The nitro group must be reduced to the aniline (5-fluoro-2-(3-methoxypropoxy)aniline ) to render the molecule nucleophilic for drug coupling.

Protocol (Catalytic Hydrogenation):

-

Dissolve the nitro compound in Methanol/THF (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere (balloon pressure or 1 atm) for 2–4 hours.

-

Critical Note: Avoid using Fe/HCl or SnCl₂ if acid-sensitive groups are present downstream, though the ether tail is robust. Hydrogenation is cleanest.

-

Filter through Celite to remove catalyst. The resulting aniline is air-sensitive and should be used immediately in the next step.

Medicinal Chemistry Applications

Kinase Inhibitor "Tail" Strategy

In the design of Type I and Type II kinase inhibitors, the "Solvent Front" region is often exploited to improve physicochemical properties without affecting binding affinity.

-

Mechanism: The aniline derived from 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene reacts with 4-chloro-quinazolines or 2,4-dichloro-pyrimidines via SNAr.

-

Result: The 3-methoxypropoxy tail extends out of the hydrophobic pocket, while the fluorine interacts with hydrophobic residues (e.g., Gatekeeper residue).

Benzoxazolone Synthesis (Acid Ceramidase Inhibitors)

As referenced in recent medicinal chemistry literature, 5-fluoro-2-nitrophenol derivatives are precursors to Benzoxazolones .

-

Workflow:

-

Reduce nitro to aniline.

-

Cyclize with Carbonyldiimidazole (CDI) or Triphosgene.

-

Note: This requires cleavage of the methoxypropoxy ether if the oxygen is part of the ring, but if the target is a N-alkylated benzoxazolone, this specific building block provides the pre-alkylated phenol, which prevents ring closure.

-

Correction: To form the benzoxazolone ring, one typically needs a free phenol and an ortho-aniline. Therefore, this specific O-alkylated compound is used when the alkoxy chain is intended to remain as a pendant group on an adjacent scaffold, or if the ring closure happens via a different mechanism (e.g., N-alkylation of a pre-formed benzoxazolone).

-

Visualizing the Synthesis & Application Logic

The following diagram illustrates the flow from raw materials to active pharmaceutical ingredients (APIs) using this building block.

Caption: Synthetic workflow transforming the nitro-phenol precursor into the active aniline handle for kinase inhibitor synthesis.

References

-

ChemicalBook. (2024). 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Product Properties and Safety. Retrieved from

-

Pizzirani, D., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(9), 4824–4848. (Demonstrates the use of 5-fluoro-2-nitrophenol derivatives in heterocyclic synthesis). Retrieved from

- Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. (Establishes the SAR of 3-methoxypropoxy solubilizing tails).

Sources

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Comprehensive Reactivity Profile and Stability Studies

Executive Summary

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) is a highly specialized, polyfunctional aromatic building block. It serves as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting epidermal growth factor receptors (EGFR). This technical guide provides an in-depth analysis of its electronic topology, orthogonal reactivity, and stability profiles, alongside field-validated protocols for its chemoselective manipulation.

Structural and Electronic Topology

The chemical behavior of 4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is dictated by the precise regiochemical arrangement of its substituents: an electron-donating ether linkage at C1, a strongly electron-withdrawing nitro group at C2, and a fluorine atom at C4.

Causality of SNAr Resistance: A common pitfall in process chemistry is the assumption that all fluoronitrobenzenes readily undergo Nucleophilic Aromatic Substitution (SNAr). However, in this molecule, the nitro group is meta to the fluorine atom. Consequently, a nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge localizes at C1, C3, and C5. Because the nitro group is at C2, it cannot stabilize the intermediate via resonance (-M effect) [1]. Furthermore, the alkoxy group at C1 (para to the fluorine) exerts a +M effect, actively destabilizing the anionic intermediate. This regiochemistry renders the C-F bond exceptionally stable against nucleophiles, allowing for orthogonal transformations of the nitro group without risking defluorination.

Reactivity Profile

Chemoselective Nitro Reduction

The primary synthetic utility of this compound is its reduction to 5-fluoro-2-(3-methoxypropoxy)aniline (CAS: 946729-34-6) [2].

-

Mechanistic Challenge: The catalytic hydrogenation of nitroarenes containing halogen substituents frequently suffers from competitive hydrodehalogenation. Palladium on carbon (Pd/C), the industry standard for nitro reduction, is highly active for oxidative addition into C-F bonds, leading to the formation of a des-fluoro impurity [3].

-

Field-Proven Solution: To achieve chemoselectivity, Platinum on carbon (Pt/C) must be employed. Platinum exhibits a significantly lower propensity for C-F bond insertion. Alternatively, chemical reduction using Iron powder and ammonium chloride (Béchamp reduction) provides absolute chemoselectivity, albeit with a higher environmental factor (E-factor).

Ether Linkage Dynamics

The 3-methoxypropoxy chain provides enhanced solubility and acts as a flexible linker in API binding pockets. While stable to hydrolytic and mildly basic conditions, it is susceptible to cleavage by strong Lewis acids (e.g., BBr3) or hydrohalic acids (HI, HBr) at elevated temperatures.

Reactivity map illustrating the synthesis and chemoselective reduction pathways.

Stability Studies

Thermal Hazards

Nitroaromatics are inherently energetic due to the high bond-dissociation energy of the C-NO2 bond and the potential for rapid, exothermic decomposition [4]. Differential Scanning Calorimetry (DSC) of structurally similar nitroaromatics typically reveals an onset of decomposition (

Oxidative and Photolytic Degradation

Under prolonged UV-Vis exposure, the nitro group can undergo photochemical reduction to nitroso or hydroxylamine derivatives. Concurrently, the aliphatic ether chain is susceptible to autoxidation, forming hydroperoxides at the carbon atoms adjacent to the oxygen heteroatoms.

Primary degradation pathways under thermal, photolytic, and oxidative stress conditions.

Quantitative Data Summaries

Table 1: Physicochemical Properties and Stability Metrics

| Parameter | Value / Description | Analytical Method |

| Molecular Formula | C10H12FNO4 | Mass Spectrometry (ESI+) |

| Molecular Weight | 229.21 g/mol | - |

| Appearance | Pale yellow to brown solid/oil | Visual Inspection |

| Thermal Onset ( | > 200 °C (Estimated) | DSC (Heating rate 5 °C/min) |

| Exothermic Energy ( | > 500 J/g | DSC |

| Hydrolytic Stability | Stable at pH 4.0 - 9.0 | HPLC-UV (24h at 25 °C) |

Table 2: Impurity Profiling during Nitro Reduction

| Impurity Type | Structure / Origin | Mitigation Strategy |

| Hydrodefluorinated Aniline | 2-(3-methoxypropoxy)aniline (Loss of F) | Use Pt/C instead of Pd/C; strictly control |

| Hydroxylamine Intermediate | Incomplete reduction of - | Ensure adequate reaction time and |

| Azo/Azoxy Dimers | Condensation of nitroso and hydroxylamine | Avoid basic conditions during hydrogenation. |

Experimental Workflows (Self-Validating Systems)

Protocol 1: Chemoselective Catalytic Hydrogenation

Principle: Utilizing Pt/C under controlled hydrogen pressure to selectively reduce the nitro group while preserving the C-F bond.

-

Preparation: Charge a high-pressure reactor with 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 eq) and anhydrous ethanol (10 volumes).

-

Catalyst Loading: Add 5% Pt/C (0.05 eq by weight). Causality: Pt/C is specifically chosen over Pd/C to thermodynamically disfavor the oxidative addition into the C-F bond, preventing hydrodefluorination.

-

Purging: Purge the vessel with

(3x) followed by -

Reaction: Pressurize to 3 bar

and agitate at 25-30 °C.-

Self-Validation/IPC: Monitor hydrogen uptake continuously. Once uptake ceases, sample the reaction. Analyze via HPLC-UV (220 nm). The system validates completion when the starting material area is <0.5% and the des-fluoro impurity is <0.1%. If the des-fluoro impurity exceeds 0.1%, halt hydrogenation immediately and purge with

.

-

-

Workup: Filter the catalyst through a pad of Celite under a blanket of

. Caution: Dry, spent catalyst is highly pyrophoric. Concentrate the filtrate in vacuo to yield 5-fluoro-2-(3-methoxypropoxy)aniline.

Protocol 2: Stability Indicating Assay (Forced Degradation)

Principle: Establishing the degradation profile to validate downstream analytical methods (HPLC/UPLC).

-

Thermal Stress: Incubate the neat compound in a sealed glass vial at 80 °C for 7 days. Analyze for polymerization or auto-catalytic nitro-reduction products.

-

Oxidative Stress: Dissolve the compound in acetonitrile. Add 30%

(to achieve a 3% final concentration). Stir at 40 °C for 24 hours. Causality: This specifically targets the aliphatic ether chain to force hydroperoxide formation, validating the HPLC method's ability to resolve oxidative impurities from the main peak. -

Photolytic Stress: Expose a thin film of the compound to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Monitor for nitroso degradation peaks.

References

-

Nucleophilic Aromatic Substitution , BYJU'S Chemistry. URL:[Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds , Defense Technical Information Center (DTIC). URL:[Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry , Organic Process Research & Development, ACS Publications. URL:[Link]

"4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Organic Solvents

Introduction

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a substituted nitroaromatic compound with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate.[1][2][3] Its molecular structure, featuring a polar nitro group, a fluoro substituent, and a flexible ether linkage, suggests a nuanced solubility profile that is critical for its handling, reaction optimization, and formulation development.[1][4] Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective utilization in a laboratory or industrial setting.[5][6]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This principle posits that a solute will have higher solubility in a solvent that has similar intermolecular forces. The molecular structure of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene presents several key features that will govern its solubility:

-

Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The fluorine atom also contributes to the molecule's polarity. The methoxypropoxy side chain, while containing polar ether linkages, also introduces a degree of non-polar character due to the alkyl chain.

-

Hydrogen Bonding: The molecule itself does not possess hydrogen bond donors. However, the oxygen atoms in the nitro and ether groups can act as hydrogen bond acceptors. This suggests that it will have some affinity for protic solvents.

-

Dipole-Dipole Interactions: The polar nature of the C-F and C-NO₂ bonds creates a significant molecular dipole, which will favor interactions with polar aprotic solvents.

-

Van der Waals Forces: The benzene ring and the alkyl chain of the propoxy group will contribute to London dispersion forces, allowing for some solubility in less polar solvents.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The solvent's ability to engage in hydrogen bonding with the solute's oxygen atoms and strong dipole-dipole interactions will promote solubility.[4] |

| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, THF) | High to Moderate | Strong dipole-dipole interactions between the solvent and the solute are expected to be the primary driver of solubility. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The significant mismatch in polarity between the highly polar solute and the non-polar solvent will likely result in poor solubility. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be effective at dissolving the compound. |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining accurate quantitative solubility data. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[8]

General Experimental Workflow

The following diagram illustrates the typical workflow for determining the solubility of a compound like 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol for Solubility Measurement

Materials:

-

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (solid)

-

A selection of organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume (e.g., 5 mL) of each organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.[9] This step is critical to avoid artificially high results.[10]

-

-

Quantification:

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for accurately determining the concentration of a solute in a solution.[12][13]

Protocol for HPLC Quantification:

-

Method Development:

-

Develop an HPLC method capable of separating 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene from any potential impurities.[14]

-

A reverse-phase C18 column is often a good starting point.

-

The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Select a detection wavelength where the compound has strong UV absorbance.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene of known concentrations in the solvent of interest.

-

Inject these standards into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).[13]

-

-

Sample Analysis:

-

Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Determine the peak area of the analyte.

-

Use the calibration curve to calculate the concentration of the compound in the sample.

-

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore.[6][10]

Protocol for UV-Vis Quantification:

-

Determine λmax:

-

Calibration Curve:

-

Sample Analysis:

-

Measure the absorbance of the filtered supernatant. If the absorbance is too high, dilute the sample with a known volume of the solvent.

-

Use the calibration curve and the dilution factor to calculate the original concentration.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Methanol | 5.1 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| n-Hexane | 0.1 | Experimental Value |

Safety Considerations

Conclusion

The solubility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a critical parameter that dictates its utility in various chemical processes. While theoretical predictions based on its molecular structure provide a useful starting point, rigorous experimental determination using established methods like the shake-flask technique coupled with HPLC or UV-Vis analysis is indispensable for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols for researchers to confidently determine the solubility profile of this compound and, by extension, other novel chemical entities.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- ACS Publications. (2009, March 24).

- Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool.

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 4-Bromo-1-fluoro-2-nitrobenzene.

- ECHEMI. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- Benchchem. (n.d.). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.

- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.

- Thermo Fisher Scientific. (2025, September 19).

- ChemScene. (2026, January 1).

- Santa Cruz Biotechnology. (2026, March 4). 4-Fluoro-2-methoxy-1-nitrobenzene.

- Chem-Impex. (n.d.). 2-Fluoro-4-metoxi-1-nitrobenceno.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. chem.ws [chem.ws]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. asianjpr.com [asianjpr.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. echemi.com [echemi.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. chemscene.com [chemscene.com]

A Comprehensive Technical Guide on the Safe Handling of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, a compound of interest in contemporary research and development. As a substituted nitroaromatic compound, it necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist of precautions to offer a scientifically grounded rationale for each procedural recommendation, ensuring a culture of safety and experimental integrity.

Section 1: Understanding the Hazard Profile

The intrinsic hazards of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene are dictated by its chemical structure: a nitrobenzene core functionalized with fluoro and methoxypropoxy groups. While specific toxicological data for this exact molecule is not extensively published, the well-documented hazards of related nitroaromatic compounds provide a strong basis for a precautionary approach.[1]

1.1 Toxicological Concerns:

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1] They can be harmful if ingested, inhaled, or absorbed through the skin.[1] The primary health concerns associated with nitrobenzene and its derivatives include:

-

Methemoglobinemia: A critical and often immediate health risk upon exposure to nitroaromatic compounds is the oxidation of hemoglobin to methemoglobin, which impairs the blood's ability to transport oxygen. This can lead to cyanosis, headache, dizziness, and in severe cases, life-threatening hypoxia.

-

Organ Damage: Prolonged or repeated exposure to nitrobenzenes has been shown to cause damage to organs, particularly the blood, liver, and kidneys.

-

Reproductive Toxicity: Some nitrobenzene compounds are suspected of damaging fertility or the unborn child.[2]

-

Carcinogenicity: Certain nitroaromatic compounds are considered potential carcinogens.[1]

1.2 Physicochemical Hazards:

-

Combustibility: While not always highly flammable, many nitro compounds are combustible and can ignite when exposed to heat or flame.[3]

-

Explosive Potential: A significant concern with nitro compounds is their potential to be explosive, especially those with multiple nitro groups.[1] While 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a mono-nitro compound, caution is still warranted, particularly at elevated temperatures or in the presence of contaminants that could lead to destabilization.[4]

Hazard Identification Summary Table

| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5] | ☠️ | Danger/Warning | H301/H302, H311/H312, H331/H332 |

| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | ❕ | Warning | H315 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5][6] | ❕ | Warning | H319 |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[7] | ☣️ | Danger | H372/H373 |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2] | ☣️ | Danger | H360/H361 |

| Carcinogenicity | Suspected of causing cancer.[2] | ☣️ | Danger | H351 |

Section 2: The Core of Safe Handling: A Risk-Based Approach

A proactive safety culture is built upon a foundation of risk assessment and mitigation. The following sections detail the essential protocols for handling 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, grounded in the principles of minimizing exposure and preventing accidental release.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Chemical Fume Hood: All work with 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8] The sash should be kept at the lowest practical height.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[9]

-

Blast Shield: For reactions that have a higher risk of energetic decomposition, the use of a blast shield in addition to the fume hood sash is strongly recommended.[8]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent dermal and eye contact.

-

Eye and Face Protection: Chemical safety goggles with side protection are the minimum requirement.[3] A face shield should be worn in situations with a higher splash potential.

-

Gloves: Wear suitable chemical-resistant gloves, such as nitrile gloves, that have been tested according to standards like EN 374.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[9]

-

Laboratory Coat: A flame-resistant lab coat is recommended, especially when working with larger quantities or when there is a risk of fire.[8]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]

2.3 Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

-

Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8][9] Use of heating mantles or water baths is preferable to open flames.[10]

-

Incompatible Materials: Store 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene away from strong oxidizing agents, strong bases, strong acids, and amines.[8] Contact with these substances can lead to vigorous reactions or decomposition.

-

Storage Conditions: Store the compound in a cool, dry, and well-ventilated area.[8] The container should be tightly closed to prevent the escape of vapors.[9] Storage in an approved flammable liquid storage cabinet is recommended.[8]

-

Electrostatic Discharge: Take precautionary measures against static discharge, especially when transferring the material.[9]

Section 3: Experimental Workflow and Emergency Preparedness

A well-defined experimental plan that incorporates safety considerations at every step is crucial. The following diagram illustrates a logical workflow for handling this compound, from preparation to disposal.

Caption: Experimental workflow for handling 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

3.1 Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

-